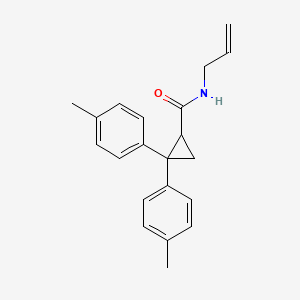
N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide (also known as BAM) is a cyclopropane-based compound that has gained attention in recent years due to its potential applications in scientific research. BAM is a highly versatile compound that can be synthesized using a variety of methods, and its unique structure allows it to interact with biological systems in a variety of ways. In
作用機序
BAM's mechanism of action is not fully understood, but it is believed to involve the binding of BAM to proteins and other biological molecules. BAM's unique structure allows it to interact with biological systems in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
BAM has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the inhibition of enzyme activity, and the modulation of ion channel activity. These effects make BAM a promising tool for studying a variety of biological processes.
実験室実験の利点と制限
One of the main advantages of using BAM in lab experiments is its versatility. BAM can be used in a variety of assays and experiments, and its unique structure allows it to interact with biological systems in a variety of ways. However, one limitation of BAM is its cost. BAM is a relatively expensive compound, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for BAM research. One area of interest is the development of new synthetic methods for BAM that are more cost-effective and environmentally friendly. Another area of interest is the development of new applications for BAM, such as its use in drug discovery and development. Additionally, there is potential for the use of BAM in medical imaging and diagnostics, as its fluorescence properties make it an excellent tool for visualizing biological processes in real-time.
Conclusion:
In conclusion, N-allyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is a highly versatile compound with many potential applications in scientific research. Its unique structure allows it to interact with biological systems in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time. While there are limitations to its use, such as its cost, there is significant potential for future research and development in the field of BAM.
合成法
BAM can be synthesized using a variety of methods, including the reaction of 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid with allylamine. Another method involves the reaction of 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with allylamine. These methods have been shown to yield high-quality BAM with good yields.
科学的研究の応用
BAM has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of BAM as a probe for studying protein-ligand interactions. BAM's unique structure allows it to bind to proteins in a variety of ways, and its fluorescence properties make it an excellent tool for studying protein-ligand interactions in real-time.
特性
IUPAC Name |
2,2-bis(4-methylphenyl)-N-prop-2-enylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-4-13-22-20(23)19-14-21(19,17-9-5-15(2)6-10-17)18-11-7-16(3)8-12-18/h4-12,19H,1,13-14H2,2-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMVOIOBRDCWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCC=C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)
![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
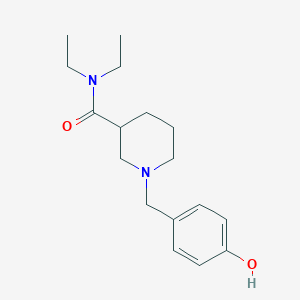
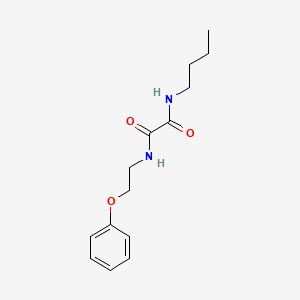
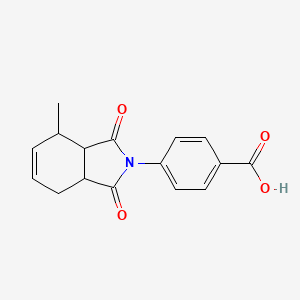
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)
![1-[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5234916.png)
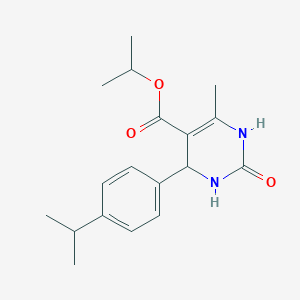
![methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B5234928.png)

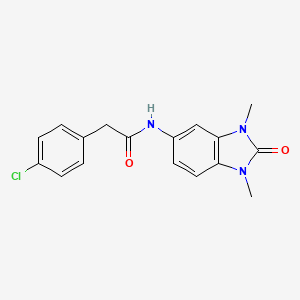
![4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234944.png)